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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals successfully

perform Western blotting for the Axl receptor tyrosine kinase.

Troubleshooting Guides
This section addresses common issues encountered during Axl Western blotting in a question-

and-answer format.

Problem 1: No Axl band is detected on the blot.
Possible Cause & Solution
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Possible Cause Recommended Solution

Low or No Axl Expression

Verify that the cell line or tissue being used is

expected to express Axl. Some cell lines may

have very low endogenous levels of the protein.

[1] It is highly recommended to include a

positive control cell lysate known to express Axl

(e.g., HeLa, HepG2, H1299) to confirm that the

experimental setup is working correctly.[2][3][4]

Insufficient Protein Loaded

The amount of protein loaded onto the gel may

be too low for detection, especially for low-

abundance proteins.[1][5] A minimum of 20-30

µg of total protein from whole-cell extracts is

recommended.[1] Perform a protein

concentration assay (e.g., BCA) to ensure

accurate loading.[6]

Inefficient Protein Transfer

Proteins may not have transferred efficiently

from the gel to the membrane.[7] Confirm

successful transfer by staining the membrane

with Ponceau S after transfer; you should see

protein bands.[4][8] For large proteins like Axl

(~140 kDa), optimize transfer time and voltage.

High molecular weight proteins may require

longer transfer times. Ensure the gel and

membrane are in close contact with no air

bubbles.[9]

Antibody Issues

The primary or secondary antibody may not be

active or compatible. Ensure the primary

antibody is validated for Western blot and

recognizes the Axl protein from the correct

species.[8][10] Check that the secondary

antibody is appropriate for the primary antibody

(e.g., anti-rabbit secondary for a rabbit primary).

[8] Always use freshly diluted antibodies, as

reusing them can lead to reduced activity.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.cellsignal.com/learn-and-support/troubleshooting/western-blot-troubleshooting-guide
https://www.ptglab.com/products/AXL-Antibody-13196-1-AP.htm
https://aacrjournals.org/mcr/article/20/4/542/682312/Integrated-Proteomics-Based-Physical-and
https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/western-blot-trouble-shooting/
https://www.cellsignal.com/learn-and-support/troubleshooting/western-blot-troubleshooting-guide
https://www.neobiotechnologies.com/resources/western-blotting-monoclonal-antibodies-troubleshooting/
https://www.cellsignal.com/learn-and-support/troubleshooting/western-blot-troubleshooting-guide
https://bio-protocol.org/exchange/minidetail?id=9215450&type=30
https://www.shenhuabio.net/en/blog/75/The-usually-encountered-problems-of-western-blot-and-the-solution-in-accordance.
https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/western-blot-trouble-shooting/
https://www.bio-rad-antibodies.com/western-blot-no-bands-western-blotting.html
https://synapse.patsnap.com/article/western-blot-troubleshooting-10-common-problems-and-solutions
https://www.bio-rad-antibodies.com/western-blot-no-bands-western-blotting.html
https://datasheets.scbt.com/sc-20741.pdf
https://www.bio-rad-antibodies.com/western-blot-no-bands-western-blotting.html
https://www.cellsignal.com/learn-and-support/troubleshooting/western-blot-troubleshooting-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incorrect Antibody Concentration

The concentration of the primary or secondary

antibody may be too low. Increase the antibody

concentration or extend the incubation time

(e.g., overnight at 4°C for the primary antibody).

[8][11]

Blocking Agent Interference

Some blocking agents can mask the epitope

recognized by the antibody.[11] If using non-fat

dry milk, try switching to bovine serum albumin

(BSA) or vice versa.[9]

Problem 2: Multiple bands are visible on the blot.
Possible Cause & Solution
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Possible Cause Recommended Solution

Axl Glycosylation

Axl is a glycoprotein and often appears as a

doublet at ~120 kDa and ~140 kDa,

representing different glycosylation states.[12]

An unglycosylated core protein may also be

visible at ~100 kDa.[12] This is a normal

observation for Axl.

Protein Degradation

If multiple bands are observed at molecular

weights lower than the expected size, it may be

due to proteolytic degradation of Axl.[13] Always

prepare lysates with a protease inhibitor cocktail

and keep samples on ice to minimize

degradation.[6][14]

Protein Multimers

Bands at 2x or 3x the expected molecular

weight may indicate the formation of dimers or

other multimers. This can happen if the protein

sample was not sufficiently reduced. Ensure

your lysis buffer contains a reducing agent (like

DTT or β-mercaptoethanol) and that the sample

is boiled for an adequate time before loading.

Non-Specific Antibody Binding

The primary antibody may be cross-reacting

with other proteins.[9][15] To reduce non-

specific binding, try increasing the stringency of

the washes (e.g., longer wash times or more

washes) or decreasing the primary antibody

concentration.[9][11] Using an affinity-purified

antibody can also help.

Over-Passaged Cell Lines

Cell lines that have been passaged too many

times can exhibit altered protein expression

profiles. It is recommended to use cells from an

early passage.

Problem 3: High background is obscuring the Axl band.
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Possible Cause & Solution

Possible Cause Recommended Solution

Insufficient Blocking

The blocking step is crucial to prevent non-

specific antibody binding to the membrane.[15]

Ensure you are blocking for at least 1 hour at

room temperature.[11] You can also try a

different blocking agent (e.g., switch from milk to

BSA).[9]

Inadequate Washing

Insufficient washing will leave unbound

antibodies on the membrane, leading to high

background.[9] It is recommended to perform at

least three washes of five minutes each after

both primary and secondary antibody

incubations.[1]

Antibody Concentration Too High

Excessively high concentrations of either the

primary or secondary antibody can cause high

background.[7][16] Titrate your antibodies to find

the optimal concentration that gives a strong

signal with low background.[15]

Contaminated Buffers

Buffers that are old or contaminated with

bacteria can cause a speckled or patchy

background. Always use fresh, filtered buffers.

[11]

Membrane Dried Out

Allowing the membrane to dry out at any point

during the immunoblotting process can lead to

irreversible, high background. Ensure the

membrane is always covered in buffer.[4]

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Axl in a Western blot? A1: Axl is a glycoprotein

with a full-length molecular weight of approximately 140 kDa.[10][17] However, it often appears
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as a doublet of 140 kDa and 120 kDa due to different glycosylation states.[12] An

unglycosylated form of around 100-110 kDa has also been reported.[2][12]

Q2: Which lysis buffer is best for extracting Axl protein? A2: RIPA buffer is a commonly used

and effective lysis buffer for extracting membrane proteins like Axl.[6] It is critical to supplement

the lysis buffer with a protease and phosphatase inhibitor cocktail to preserve the protein's

integrity and phosphorylation state.[6][14]

Q3: What are good positive controls for Axl expression? A3: Several cancer cell lines are

known to express Axl at detectable levels. Good examples for use as positive controls include

HeLa, HepG2, and the lung cancer cell line H1299, which has high levels of phosphorylated

Axl.[2][3][18]

Q4: My Axl band appears "white" or like a ghost. What does this mean? A4: A white or inverted

band (sometimes called a "ghost band") on a chemiluminescent blot indicates that the signal is

excessively strong and has "burned out" the film or saturated the detector.[16] This is typically

caused by loading too much protein or using too high a concentration of the primary or

secondary antibody.[16] To resolve this, reduce the amount of protein loaded, dilute the

antibodies further, and/or reduce the exposure time.[11][16]

Q5: How is the Axl signaling pathway activated? A5: Axl is activated by its ligand, the vitamin K-

dependent protein Gas6 (growth arrest-specific 6).[19][20] The binding of Gas6 induces the

dimerization of Axl receptors, leading to autophosphorylation of the intracellular tyrosine kinase

domain and the activation of downstream signaling pathways.[20][21]

Experimental Protocols & Data
Recommended Western Blot Parameters for Axl
This table provides a summary of typical quantitative parameters used in Axl Western blotting.

Note that these are starting points and may require optimization for your specific experimental

conditions.
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Parameter Recommended Value Source

Protein Lysate Loading 20 - 30 µg per lane [1][6]

SDS-PAGE Gel % 8% Acrylamide [6]

Blocking Buffer
5% non-fat dry milk or BSA in

TBST
[6][9]

Blocking Time ≥ 1 hour at room temperature [6][11]

Primary Antibody Dilution
1:1,000 - 1:20,000 (titration is

essential)
[2][6][17][18]

Primary Antibody Incubation
Overnight at 4°C or 1-2 hours

at room temp.
[2][6]

Secondary Antibody Dilution
1:5,000 - 1:200,000 (titration is

essential)
[6][22]

Secondary Antibody Incubation 1 hour at room temperature [6]

Detailed Western Blot Protocol
Cell Lysis and Protein Extraction

Wash cells with ice-cold PBS and aspirate.

Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

[6]

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes.[6]

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[12]

Transfer the supernatant (protein lysate) to a new tube and determine the protein

concentration using a BCA assay.[6]

SDS-PAGE
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Mix the desired amount of protein (e.g., 25 µg) with Laemmli sample buffer and boil at 95-

100°C for 5-10 minutes.[6]

Load samples onto an 8% SDS-polyacrylamide gel along with a molecular weight marker.

[6]

Run the gel until the dye front reaches the bottom.

Protein Transfer

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

After transfer, you can briefly stain the membrane with Ponceau S to visualize protein

bands and confirm successful transfer.[4] Destain with wash buffer before blocking.

Immunoblotting

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with

0.1% Tween-20) for at least 1 hour at room temperature with gentle agitation.[6][11]

Incubate the membrane with the primary Axl antibody at the optimized dilution in blocking

buffer overnight at 4°C.[6]

Wash the membrane three times for 5 minutes each with TBST.[1]

Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its

optimized dilution for 1 hour at room temperature.[6]

Wash the membrane again three times for 5 minutes each with TBST.[1]

Detection

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according

to the manufacturer's instructions.

Capture the signal using an imaging system or X-ray film.[6]

Visualizations
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Caption: The Axl signaling pathway is activated by Gas6, leading to downstream cascades.[19]

[21]

General Western Blot Workflow
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Caption: Overview of the key steps in a standard Western blot experiment.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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